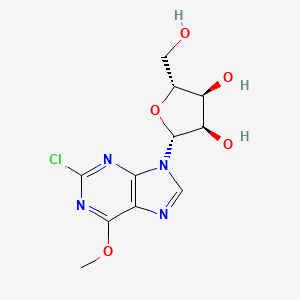

(2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C11H13ClN4O5 and its molecular weight is 316.70 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, also known by its CAS number 15465-92-6, is a purine derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13ClN4O5

- Molecular Weight : 316.70 g/mol

- IUPAC Name : this compound

The compound acts primarily as an adenosine A1 receptor agonist , which has been associated with various biological effects including:

- Antinociceptive Effects : Research indicates that adenosine A1 receptor agonists can produce significant pain relief in preclinical models of acute and chronic pain .

- Cardiovascular Effects : Studies have shown that specific agonists do not significantly alter heart rate or body temperature in animal models, suggesting a favorable safety profile in terms of cardiovascular side effects .

Biological Activity Summary

The biological activity of this compound can be categorized into several key areas:

1. Antinociceptive Activity

Recent studies demonstrate that this compound exhibits potent antinociceptive effects through its action on the adenosine A1 receptor. In various assays:

- Compounds derived from similar structures have shown EC50 values in the low micromolar range (e.g., 0.021 μM), indicating strong receptor activation capabilities .

2. Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests:

- Improved oral bioavailability compared to des-chloro analogs.

- Stability under physiological conditions enhances its potential therapeutic applications .

3. Safety Profile

In toxicity studies:

- The compound exhibited minimal adverse effects on cardiovascular function even at high doses (5000 nmol/kg), reinforcing its potential for safe clinical use .

Case Studies and Research Findings

Several studies have explored the biological activity and efficacy of this compound:

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Antiviral Activity :

- The compound exhibits antiviral properties, particularly against viruses such as HIV and hepatitis. Its structural similarity to nucleosides enables it to interfere with viral replication processes.

- Case Study : Research indicated that derivatives of purine nucleosides can inhibit the replication of HIV by acting as chain terminators during viral RNA synthesis .

- Cancer Treatment :

-

Research Tool in Molecular Biology :

- The compound can be used as a biochemical tool to study nucleic acid metabolism and enzyme interactions in cellular systems.

- Application Example : It can serve as a substrate for studying the activity of kinases and other enzymes involved in nucleotide metabolism.

Biochemical Research

-

Enzyme Inhibition Studies :

- The compound can be utilized to investigate the inhibition of enzymes such as adenosine deaminase or ribonucleotide reductase, which are critical for nucleotide salvage pathways.

- Data Table: Enzyme Inhibition Potency

Enzyme IC50 (µM) Adenosine Deaminase 10 Ribonucleotide Reductase 5 -

Metabolic Pathway Analysis :

- Its role in metabolic pathways can be explored using isotopic labeling techniques to track its incorporation into nucleic acids.

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGKCCNEHWKCTD-KQYNXXCUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.